Isopimarane
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Overview
Description
Isopimarane is a carbotricyclic compound that is tetradecahydrophenanthrenewhich is substituted by an ethyl group at position 7 and by methyl groups at positions 1, 1, 4a, and 7 (the 4aR,4bS,7S,8aS,10aS isomer). It is a diterpene, a terpenoid fundamental parent and a carbotricyclic compound.
Scientific Research Applications
Isopimarane in Geochemical Research
This compound, a tricyclic diterpane, has been identified in New Zealand Late Cretaceous seep oils and coals, showcasing its significance in geochemical studies. The abundance of this compound in these materials helps in understanding the geological and chemical processes that led to their formation. This biomarker's structure and stereochemistry, determined by NMR spectroscopy and synthesis, are crucial for geochemical analysis and oil exploration (Blunt et al., 1988).
This compound in Antibacterial Research
Research has shown that certain this compound compounds exhibit antibacterial properties. For instance, two isopimaranes isolated from Calceolaria pinifolia demonstrated activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential in developing new antibacterial agents (Woldemichael et al., 2003).
This compound in Diabetes Research
A study on this compound diterpenes from the fungus Epicoccum sp. revealed α-glucosidase inhibitory activity, marking them as potential agents in diabetes management. This was a novel discovery, indicating this compound diterpenes' potential role in regulating blood sugar levels (Xia et al., 2015).
This compound in Antifungal Research
This compound diterpenes have shown antifungal activity against pathogens like Cladosporium cucumerinum and Candida albicans, as demonstrated by compounds isolated from Hypoestes serpens. This finding opens pathways for new antifungal treatments (Rasoamiaranjanahary et al., 2003).
This compound in Cancer Research
This compound diterpenes isolated from the fungus Paraconiothyrium sp. showed cytotoxicities against human leukemia cell lines, highlighting their potential application in cancer therapy (Shiono et al., 2011).
This compound in Anti-inflammatory Research
This compound diterpenes from Kaempferia galanga exerted anti-inflammatory effects on lipopolysaccharide-stimulated nitric oxide production in cells, suggesting their use in treating inflammatory conditions (Tungcharoen et al., 2019).
This compound in Pharmacognosy
The discovery of novel this compound diterpenoids in various plants and fungi, like Callicarpa nudiflora and Isodon Flavidus, underlines the importance of this compound in pharmacognostic research, contributing to the understanding of natural compounds' chemical diversity and potential therapeutic applications (Huang et al., 2021); (Li et al., 2022).
This compound in Microbial and Marine Research
This compound-type diterpenoids are also being studied in microbial and marine contexts, as evidenced by research on fungi like Aspergillus wentii and algae like Rhizoclonium hieroglyphicum. These studies highlight this compound's role in the chemical ecology of marine and microbial environments (Li et al., 2016); (Gutiérrez & Baez, 2011).
Properties
Molecular Formula |
C20H36 |
---|---|
Molecular Weight |
276.5 g/mol |
IUPAC Name |
(2S,4aS,4bR,8aS,10aS)-2-ethyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydro-1H-phenanthrene |
InChI |
InChI=1S/C20H36/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h15-17H,6-14H2,1-5H3/t15-,16-,17-,19-,20+/m0/s1 |
InChI Key |
GZHFBZCDMVGRTI-VDWQKOAOSA-N |
Isomeric SMILES |
CC[C@]1(CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C |
Canonical SMILES |
CCC1(CCC2C(C1)CCC3C2(CCCC3(C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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